6-ethyl-3,4-dihydro-2H-pyran-2,4-dione
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Overview
Description
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes an ethyl group at the 6th position and a dione functionality at the 2nd and 4th positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione can be achieved through various methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formaldehyde in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives .
Scientific Research Applications
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its dione functionality allows it to participate in redox reactions, influencing cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-pyran: A simpler analog without the ethyl group and dione functionality.
2H-pyran-2,6(3H)-dione: A related compound with different substitution patterns.
3,3,7,7-tetramethylnonanedioic anhydride: Another pyran derivative with distinct structural features
Uniqueness
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Its ethyl group at the 6th position and the presence of two carbonyl groups make it a versatile compound for various applications .
Properties
CAS No. |
4435-30-7 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-ethylpyran-2,4-dione |
InChI |
InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3H,2,4H2,1H3 |
InChI Key |
RUVLELZZCSEORC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)CC(=O)O1 |
Purity |
95 |
Origin of Product |
United States |
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